

Spectroscopic Profile of 2-Methoxypyridine-3-sulfonyl chloride: A Technical Overview

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Compound of Interest

Compound Name: 2-Methoxypyridine-3-sulfonyl chloride

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This technical guide provides a comprehensive overview of the available and expected spectroscopic data for the compound **2-Methoxypyridine-3-sulfonyl chloride** (CAS No. 219715-44-3). Designed for researchers, scientists, and professionals in drug development, this document compiles predicted data and comparative analysis with related structures to facilitate the characterization of this compound. While experimental spectra for **2-Methoxypyridine-3-sulfonyl chloride** are not readily available in public literature, this guide offers a robust framework for its spectroscopic identification.

Predicted Mass Spectrometry Data

Mass spectrometry data for **2-Methoxypyridine-3-sulfonyl chloride** is available through prediction databases such as PubChem. This data is crucial for confirming the molecular weight and fragmentation patterns of the molecule.

Table 1: Predicted Mass Spectrometry Data for **2-Methoxypyridine-3-sulfonyl chloride**

| Adduct Ion | Predicted m/z |
|--------------|---------------|
| $[M+H]^+$ | 207.98298 |
| $[M+Na]^+$ | 229.96492 |
| $[M-H]^-$ | 205.96842 |
| $[M+NH_4]^+$ | 225.00952 |
| $[M+K]^+$ | 245.93886 |
| $[M]^+$ | 206.97515 |
| $[M]^-$ | 206.97625 |

Data sourced from PubChem predictions.[\[1\]](#)

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **2-Methoxypyridine-3-sulfonyl chloride** is not publicly documented. However, by analyzing the spectra of the parent compound, 2-methoxypyridine, and the related pyridine-3-sulfonyl chloride, we can predict the expected chemical shifts.

Expected ^1H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The sulfonyl chloride group is strongly electron-withdrawing and will deshield adjacent protons, shifting them downfield.

Table 2: Comparative ^1H NMR Data for Related Compounds (in CDCl_3)

| Compound | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OCH ₃ (ppm) | Other Aromatic (ppm) |
|------------------------------|-----------|-----------|-----------|------------------------|----------------------------|
| 2-Methoxypyridine | ~6.72 | ~7.52 | ~8.16 | ~3.92 | ~6.82 |
| Pyridine-3-sulfonyl chloride | - | - | - | - | 7.6-9.2 |

Based on these comparisons, the protons on the **2-Methoxypyridine-3-sulfonyl chloride** ring are expected to be shifted downfield relative to 2-methoxypyridine due to the influence of the -SO₂Cl group.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the sulfonyl chloride group is expected to be significantly deshielded.

Table 3: Comparative ¹³C NMR Data for 2-Methoxypyridine

| Carbon Atom | Chemical Shift (ppm) |
|------------------|----------------------|
| C-2 | ~164 |
| C-3 | ~111 |
| C-4 | ~138 |
| C-5 | ~116 |
| C-6 | ~147 |
| OCH ₃ | ~53 |

For **2-Methoxypyridine-3-sulfonyl chloride**, the C-3 signal is expected to be shifted significantly downfield from ~111 ppm.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is valuable for identifying functional groups. The sulfonyl chloride group has characteristic strong absorption bands.

Table 4: Expected IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm ⁻¹) | Description |
|------------------------------------|---|---|
| Sulfonyl Chloride (S=O) | 1370-1410 and 1166-1204 | Strong, asymmetric and symmetric stretching |
| C-O-C (Ether) | 1000-1300 | Stretching |
| C=N, C=C (Pyridine ring) | 1400-1600 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic, OCH ₃) | 2850-3000 | Stretching |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Methoxypyridine-3-sulfonyl chloride** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the

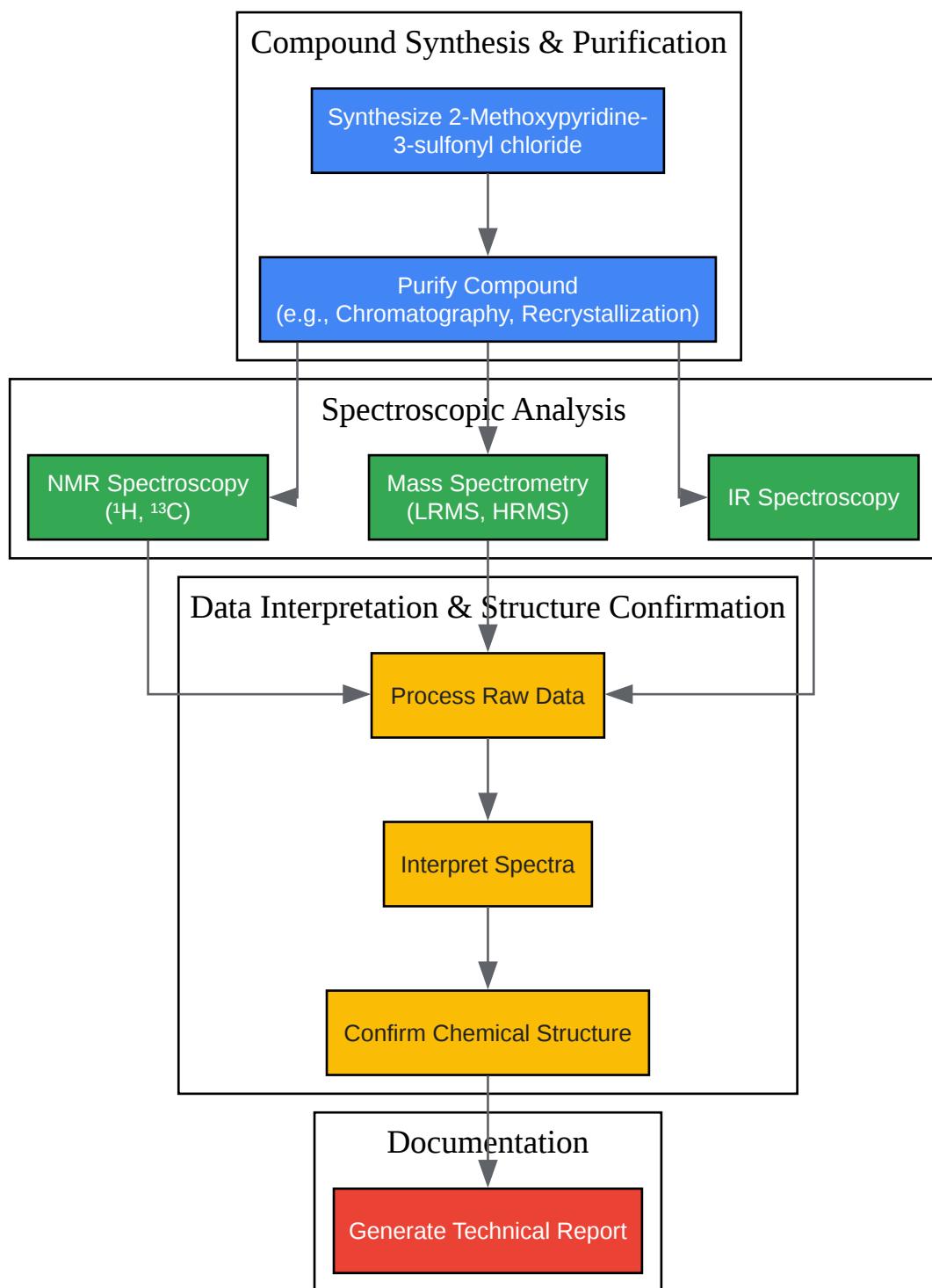
spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum would be recorded over a range of 4000-400 cm^{-1} .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

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References

- 1. PubChemLite - 2-methoxypyridine-3-sulfonyl chloride (C₆H₆CINO₃S) [pubchemlite.lcsb.uni.lu]
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